molecular formula C14H18ClNO4 B2977042 5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide CAS No. 1351607-38-9

5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide

Cat. No.: B2977042
CAS No.: 1351607-38-9
M. Wt: 299.75
InChI Key: RRBQEAZMFURPKS-UHFFFAOYSA-N
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Description

5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a chlorine atom, a methoxy group, and a hydroxyoxan-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Chlorination: The amine group is chlorinated to introduce the chlorine atom.

    Amidation: The chlorinated compound is then reacted with 4-hydroxyoxan-4-ylmethylamine to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chlorine atom can be reduced to form a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: The major product is 5-chloro-N-[(4-oxoxan-4-yl)methyl]-2-methoxybenzamide.

    Reduction: The major product is N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide.

    Substitution: The major products depend on the nucleophile used, such as 5-azido-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide when using sodium azide.

Scientific Research Applications

5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-hydroxyphenyl)-2-methoxybenzamide
  • 5-chloro-N-(4-hydroxybenzyl)-2-methoxybenzamide
  • 5-chloro-N-(4-hydroxyphenethyl)-2-methoxybenzamide

Uniqueness

5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide is unique due to the presence of the hydroxyoxan-4-ylmethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-19-12-3-2-10(15)8-11(12)13(17)16-9-14(18)4-6-20-7-5-14/h2-3,8,18H,4-7,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBQEAZMFURPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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